molecular formula C13H18BrNO2 B1440889 (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate CAS No. 477312-85-9

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Cat. No.: B1440889
CAS No.: 477312-85-9
M. Wt: 300.19 g/mol
InChI Key: WWNQMGYJYMXOEU-VIFPVBQESA-N
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Description

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is particularly interesting due to its chiral nature, which means it has a specific three-dimensional arrangement that can have significant implications in its reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as carboxyl esterases, which catalyze the hydrolysis of ester bonds . The compound’s interaction with these enzymes is characterized by the formation of a stable enzyme-substrate complex, leading to the inhibition of the enzyme’s activity. This interaction is crucial for understanding the compound’s potential as a biochemical tool or therapeutic agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . This binding interaction is often characterized by the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its effectiveness and potential side effects, making it essential to study these processes in detail.

Subcellular Localization

The subcellular localization of this compound is critical for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate typically involves the reaction of (S)-1-(3-bromophenyl)ethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve (S)-1-(3-bromophenyl)ethylamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining the temperature at around 0°C to 5°C.
  • Allow the reaction to proceed to room temperature and stir for several hours.
  • After completion, the reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product.
  • Purify the product using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.

Major Products Formed

    Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.

    Oxidation: Products include phenolic or quinone derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3-bromophenyl)carbamate: Similar structure but with an ethyl group instead of a tert-butyl group.

    Methyl (3-bromophenyl)carbamate: Similar structure but with a methyl group instead of a tert-butyl group.

    Propyl (3-bromophenyl)carbamate: Similar structure but with a propyl group instead of a tert-butyl group.

Uniqueness

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is unique due to its chiral center and the presence of the bulky tert-butyl group. The chiral center can lead to enantioselective interactions in biological systems, making it valuable in the development of chiral drugs. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability compared to its ethyl, methyl, or propyl counterparts.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNQMGYJYMXOEU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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